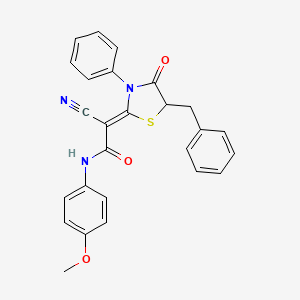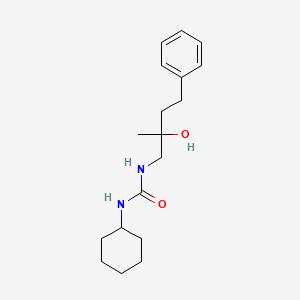
1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea” is a complex organic compound. It contains a cyclohexyl group, a phenyl group, a hydroxy group, and a urea group . Cycloalkanes like cyclohexane are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . The phenyl group is a functional group or aromatic ring derived directly from benzene .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cyclohexyl and phenyl rings and the urea group . The cyclohexyl ring could adopt a chair conformation, which is the most stable form . The phenyl group is planar due to the resonance in the benzene ring .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and reagents used. The phenyl group might undergo electrophilic aromatic substitution reactions . The hydroxy group could potentially be involved in reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar urea group and the hydroxy group could enhance its solubility in polar solvents .Scientific Research Applications
Pharmacological Applications
Research on compounds structurally related to 1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea has shown promising pharmacological activities. For instance, 4-Phenylbutyrate (4-PBA), a compound with a phenyl group and butyric acid moiety, has been studied for its potential in treating cystic fibrosis bronchial epithelial cells. It has been observed to influence protein processing enzymes, cellular chaperones, and ion transport, indicating a role in ameliorating chloride transport defects in cystic fibrosis (Singh et al., 2006). Similarly, sodium 4-phenylbutyrate has been explored for its neuroprotective effect against cerebral ischemic injury, suggesting that compounds with related structures may have broad therapeutic applications (Qi et al., 2004).
Synthetic Methodologies
The synthesis and reactivity of compounds involving urea and related functionalities have been extensively studied, indicating the versatility of urea derivatives in chemical synthesis. For example, the reaction of cyclohexenones with urea highlighted the formation of diverse urea derivatives, showcasing the chemical reactivity and potential for generating novel compounds with specific properties (Wendelin & Kern, 1979).
Chemical Interactions and Properties
Studies on the interactions and properties of urea derivatives have revealed interesting chemical behaviors. For instance, the interaction of urea with fluoride ions demonstrated the potential for proton transfer processes, providing insights into the nature of hydrogen bonding and chemical stability of urea-fluoride complexes (Boiocchi et al., 2004).
properties
IUPAC Name |
1-cyclohexyl-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(22,13-12-15-8-4-2-5-9-15)14-19-17(21)20-16-10-6-3-7-11-16/h2,4-5,8-9,16,22H,3,6-7,10-14H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXUQVCDOJOETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)NC2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

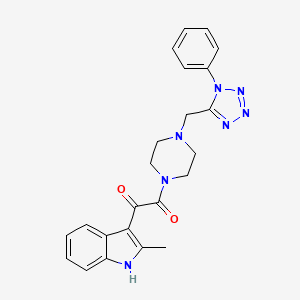
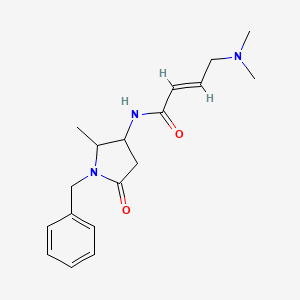
![5-butyl-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2694598.png)
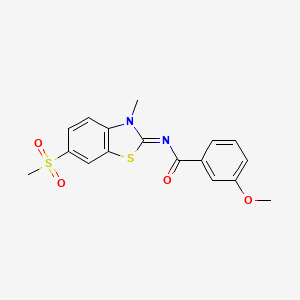
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2694603.png)
![tert-Butyl 3-(aminomethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B2694604.png)
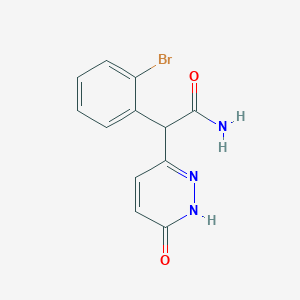
![4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2694607.png)
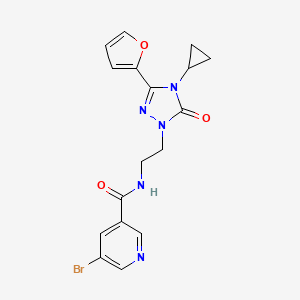

![Ethyl 5-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2694612.png)
